Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the nitrophenyl group and the hydroxy substituent makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanolic conditions . This process yields the isoxazole ring structure. Further reactions, such as nitration and esterification, are employed to introduce the nitrophenyl and methyl ester groups, respectively .
Chemical Reactions Analysis
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and various electrophiles for substitution reactions. Major products formed from these reactions include amines, ketones, and substituted aromatic compounds .
Scientific Research Applications
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl (4-hydroxy-3-nitrophenyl)acetate: This compound has a similar nitrophenyl group but lacks the isoxazole ring, making it less versatile in terms of chemical reactivity.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities, but their structural framework differs significantly from isoxazoles.
Pyrrolidine derivatives: These compounds feature a five-membered nitrogen-containing ring but differ in their chemical properties and biological activities compared to isoxazoles.
The uniqueness of this compound lies in its combination of the isoxazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O6 |
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Molecular Weight |
278.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3 |
InChI Key |
LHIIEOGWOZGKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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